

Application Note: Quantification of Diclofenac in Human Plasma by HPLC-UV

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Compound of Interest					
Compound Name:	dofen				
Cat. No.:	B1168950	Get Quote			

Introduction

Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of pain and inflammatory conditions. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of diclofenac in human plasma. The method is sensitive, selective, and suitable for routine analysis in a research or clinical setting.

Principle

This method involves the extraction of diclofenac and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and quantification. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction (LLE).[1] The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed at a UV wavelength where diclofenac exhibits significant absorbance.[2][3] Quantification is based on the peak area ratio of diclofenac to the internal standard.

Apparatus and Reagents

 HPLC System: An isocratic pump, manual or autosampler injector, UV/Vis detector, and a data acquisition system.



- Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 μm particle size).[2]
- Reagents: HPLC grade acetonitrile and methanol, phosphate buffer, orthophosphoric acid, ethyl acetate, hydrochloric acid.[3][4] Diclofenac sodium reference standard and a suitable internal standard (e.g., Naproxen).[3]
- Other Equipment: Vortex mixer, centrifuge, nitrogen evaporator (for LLE), micropipettes, and volumetric flasks.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a rapid and straightforward method for sample clean-up.

- Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3000 x g for 10 minutes to separate the plasma. Store plasma samples at -20°C until analysis.[5]
- Standard Preparation:
 - Prepare a stock solution of diclofenac (1000 μg/mL) in methanol.[2]
 - Prepare working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.025–0.50 μg/mL).[2]
 - Prepare a stock solution for the internal standard (e.g., Naproxen, 1000 μg/mL) in methanol.[6]
- Precipitation Procedure:
 - Pipette 200 μL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[2]
 - Add the internal standard.
 - Add 200 μL of methanol to precipitate plasma proteins.[2]
 - Vortex the mixture for 1 minute.[2]



- Centrifuge at 14,000 rpm for 10 minutes.[2]
- Final Sample Preparation:
 - Carefully transfer the supernatant to a clean tube.[2]
 - For further clean-up, an optional ultrafiltration step can be applied using a centrifugal filter (e.g., 3kDa pores).[2]
 - The resulting filtrate or supernatant is then transferred to an HPLC vial for injection.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, which can enhance assay sensitivity and column longevity.

- Sample and Standard Preparation: Follow steps 1 and 2 from Protocol 1.
- Extraction Procedure:
 - Take 0.7 mL of plasma sample in a glass tube.[3]
 - Add 100 μL of 1 M hydrochloric acid to acidify the sample.[3]
 - Add the internal standard.
 - Add 2 mL of ethyl acetate as the extraction solvent.[3]
 - Vortex for 2 minutes and then centrifuge at 3000 x g for 5 minutes.
 - This extraction can be repeated to improve recovery.[3]
- Evaporation and Reconstitution:
 - Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3][6]
 - Reconstitute the residue in a small volume (e.g., 50 μL) of the mobile phase.[3][6]



• Transfer the reconstituted sample to an HPLC vial for injection.

Chromatographic Conditions & Method Validation

The following tables summarize the chromatographic conditions and typical validation parameters for the quantification of diclofenac in plasma.

Table 1: Chromatographic Conditions

Parameter	Condition 1	Condition 2
Column	C18 (250 x 4.6 mm, 5 μm) [2]	C18 (150 x 3.9 mm, 3.5 µm)
Mobile Phase	Acetonitrile: 10 mM Phosphate Buffer (pH 3.0) (70:30, v/v)[2]	Acetonitrile : NaH2PO4 buffer (pH 3.16) (42.5:57.5, v/v)[3]
Flow Rate	1.0 mL/min[2]	1.5 mL/min[3]
Injection Volume	20 μL[2]	20 μL[3]
UV Detection	284 nm[2]	281 nm[3]
Internal Standard	Unspecified in source[2]	Naproxen[3]

| Run Time | ~7 minutes[3] | ~7 minutes[3] |

Table 2: Method Validation Parameters

Result 1	Result 2
0.025–0.50 μg/mL[<mark>2</mark>]	50-1600 ng/mL[3]
> 0.9991[2]	0.999[3]
0.006 μg/mL (6 ng/mL)[2]	8.95 ng/mL[3]
0.020 μg/mL (20 ng/mL)[2]	27.12 ng/mL[3]
	0.025–0.50 μg/mL[2] > 0.9991[2] 0.006 μg/mL (6 ng/mL)[2]

| Recovery | 93.11% - 104.92%[2] | 98.75% - 99.32%[3] |



Table 3: Precision and Accuracy Data

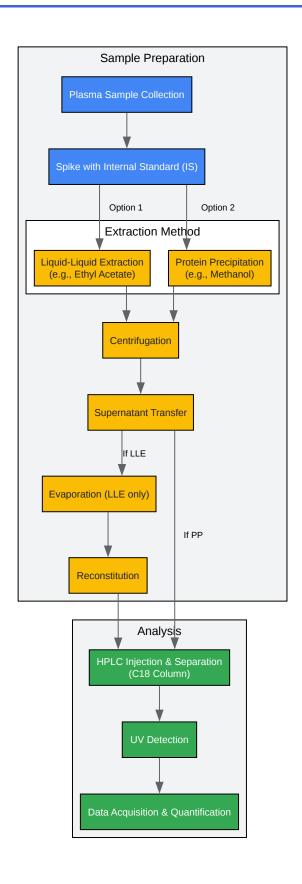
Method	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
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| Reference Method[3] | 0.93 - 5.27 | 2.71 - 6.64 | 1.74 - 9.81 | 2.03 - 9.16 |

Visual Workflow

The following diagram illustrates the general workflow for the quantification of diclofenac in plasma using HPLC-UV.





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Caption: General workflow for diclofenac analysis in plasma.



This comprehensive guide provides researchers and scientists with the necessary protocols and data to successfully implement an HPLC-UV method for the quantification of diclofenac in plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as desired sensitivity and sample throughput.

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